molecular formula C18H27NO2S2 B2993580 2-(4-(isopropylthio)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide CAS No. 1787879-51-9

2-(4-(isopropylthio)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide

Cat. No. B2993580
CAS RN: 1787879-51-9
M. Wt: 353.54
InChI Key: UCYRTVGECSYEIL-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in biological and medical fields. This compound is also known as ITTPA and has been synthesized using various methods.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) Coordination Complexes : Research on pyrazole-acetamide derivatives, focusing on their synthesis, characterization, and the formation of coordination complexes with Co(II) and Cu(II). These complexes have been analyzed for their structural properties and potential antioxidant activities. The study explores the impact of hydrogen bonding on the self-assembly processes of these complexes and evaluates their antioxidant effectiveness through various in vitro assays, demonstrating significant antioxidant activity (Chkirate et al., 2019).

Anticancer Drug Synthesis and Molecular Docking

Synthesis and Anticancer Activity : A specific study focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its potential as an anticancer drug. The compound was synthesized and characterized, followed by in silico modeling studies targeting the VEGFr receptor, indicating its potential for anticancer applications (Sharma et al., 2018).

Chemoselective Acetylation for Antimalarial Drugs

Chemoselective Monoacetylation of 2-Aminophenol : This study presents a process optimization for the chemoselective acetylation of 2-aminophenol using immobilized lipase, aiming at the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. It explores various acyl donors and reaction conditions to enhance yield and efficiency, contributing to the development of antimalarial drug synthesis (Magadum & Yadav, 2018).

properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2S2/c1-14(2)23-17-5-3-15(4-6-17)13-18(20)19-9-12-22-16-7-10-21-11-8-16/h3-6,14,16H,7-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYRTVGECSYEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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